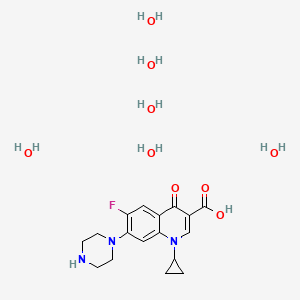

Ciprofloxacin hexahydrate

Description

Structure

3D Structure of Parent

Properties

CAS No. |

192934-52-4 |

|---|---|

Molecular Formula |

C17H30FN3O9 |

Molecular Weight |

439.4 g/mol |

IUPAC Name |

1-cyclopropyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid;hexahydrate |

InChI |

InChI=1S/C17H18FN3O3.6H2O/c18-13-7-11-14(8-15(13)20-5-3-19-4-6-20)21(10-1-2-10)9-12(16(11)22)17(23)24;;;;;;/h7-10,19H,1-6H2,(H,23,24);6*1H2 |

InChI Key |

RSMIZVBCLXMUDH-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCNCC4)F)C(=O)O.O.O.O.O.O.O |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis and Characterization of Ciprofloxacin Hexahydrate

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound. It includes detailed experimental protocols, tabulated quantitative data, and process diagrams to facilitate understanding and replication by researchers in the field of pharmaceutical sciences. Ciprofloxacin, a second-generation fluoroquinolone antibiotic, is widely used to treat a variety of bacterial infections by inhibiting DNA gyrase and topoisomerase IV.[1] The hexahydrate form is one of its several hydrated states, and its physical properties can influence the drug's stability, solubility, and bioavailability.

Synthesis of Ciprofloxacin

The synthesis of ciprofloxacin typically involves a multi-step process. One common and established route begins with 2,4-dichloro-5-fluoro-benzoylchloride. This pathway is valued for its efficiency and use of accessible starting materials.[2] The overall synthesis can be visualized as a sequence of reactions leading to the formation of the core quinolone structure, followed by the addition of the piperazine moiety.

Synthesis Pathway

The synthesis proceeds through several key intermediates. The initial acylation is followed by reactions to form an enol ether, which then reacts with cyclopropylamine. A subsequent cyclization step forms the quinolone ring, which is then coupled with piperazine to yield the final ciprofloxacin molecule.

Caption: Generalized synthetic pathway for Ciprofloxacin.

Experimental Protocol: Synthesis of Ciprofloxacin Base

This protocol is a composite of established methods.

-

Step 1: Synthesis of Diethyl (2,4-dichloro-5-fluorobenzoyl)malonate.

-

In a suitable reaction vessel, react 2,4-dichloro-5-fluorobenzoylchloride with diethyl malonate in the presence of a magnesium ethoxide catalyst.

-

Stir the mixture under reflux until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture and neutralize with a suitable acid. Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

-

-

Step 2: Hydrolysis and Decarboxylation.

-

Hydrolyze and decarboxylate the resulting diester intermediate by heating in an acidic aqueous solution to yield the corresponding beta-ketoester.

-

-

Step 3: Formation of the Enol Ether.

-

React the beta-ketoester with triethyl orthoformate and acetic anhydride.

-

Heat the mixture to drive the reaction, forming the enol ether intermediate. Remove volatile byproducts by distillation.

-

-

Step 4: Reaction with Cyclopropylamine.

-

Add cyclopropylamine to the enol ether intermediate in a suitable solvent like ethanol or toluene.

-

Stir the reaction at room temperature until completion (monitored by TLC).

-

-

Step 5: Cyclization.

-

To the resulting enamine, add a base such as potassium carbonate and a high-boiling point solvent like N,N-Dimethylformamide (DMF).

-

Heat the mixture to induce intramolecular cyclization, forming the quinolone ring system. After cooling, the product can be precipitated by adding water.

-

-

Step 6: Piperazine Coupling.

-

React the cyclized product with an excess of piperazine in a suitable solvent at elevated temperature.

-

The reaction substitutes the chlorine atom at the C-7 position with the piperazine moiety.

-

-

Step 7: Hydrolysis and Isolation.

-

Hydrolyze the ester group under basic or acidic conditions to form the carboxylic acid.

-

Adjust the pH of the solution to the isoelectric point of ciprofloxacin (approximately 7.4) to precipitate the anhydrous ciprofloxacin base.[3]

-

Filter the solid, wash with water and a suitable organic solvent (e.g., hexane), and dry under vacuum.

-

Preparation of this compound

Anhydrous ciprofloxacin can be converted to its hexahydrate form through controlled hydration. The process involves suspending the anhydrous form in water or performing a pH-controlled precipitation from a salt solution.[4]

Experimental Protocol: Hydration

-

Method A: Suspension in Water.

-

Suspend anhydrous ciprofloxacin in purified water.

-

Stir the suspension for 1 to 10 hours at a controlled temperature between 10°C and 45°C.[4]

-

The solid material will gradually convert to the hydrated form.

-

-

Method B: pH-Controlled Precipitation.

-

Isolation and Drying.

-

Filter the resulting solid from either method.

-

Dry the collected solid for 5 to 25 hours under reduced pressure (5 to 200 mbar) at a temperature between 20°C and 40°C to obtain ciprofloxacin hydrate with a water content corresponding to the hexahydrate.[4]

-

Characterization of this compound

A suite of analytical techniques is required to confirm the identity, purity, crystalline form, and hydration state of the synthesized this compound.

Characterization Workflow

The characterization process typically begins with spectroscopic and chromatographic analyses to confirm the chemical structure and purity, followed by thermal and crystallographic methods to verify the physical form and hydration state.

Caption: Workflow for the characterization of this compound.

Spectroscopic Characterization

3.2.1. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the characteristic functional groups in the ciprofloxacin molecule.

-

Experimental Protocol:

-

Prepare a sample by mixing a small amount of this compound with potassium bromide (KBr).

-

Press the mixture into a thin, transparent pellet.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

-

Data Presentation:

Functional Group Vibration Mode Characteristic Wavenumber (cm⁻¹) Reference(s) O-H (Water) Stretching ~3400 (broad) [5] C-H (Aromatic, Alkyl) Stretching ~3000-2850 [6] C=O (Carboxylic Acid) Stretching ~1706-1718 [5][7] C=O (Pyridone) Stretching ~1618-1629 [5] O-C-O (Carboxylate) Asymmetric Vibration ~1579 [6] | C-F | Stretching | ~1270 | N/A |

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are used to confirm the molecular structure by identifying the chemical environments of hydrogen and carbon atoms.

-

Experimental Protocol:

-

Dissolve the sample in a suitable deuterated solvent, such as DMSO-d₆.

-

Record the ¹H and ¹³C NMR spectra using a standard NMR spectrometer. Tetramethylsilane (TMS) is used as an internal standard.

-

-

Data Presentation:

¹H NMR Chemical Shifts (δ, ppm) Assignment Reference(s) 11.00 COOH proton [7] 8.66 =CH (quinoline ring) [8] 7.55 - 7.92 Aromatic protons [8][9] 3.84 - 3.85 Piperazine protons [8]

| ¹³C NMR Chemical Shifts (δ, ppm) | Assignment | Reference(s) |

| 173.35 | COOH carbon | [2] |

| 165.49 | C=O (pyridone) carbon | [2] |

| 110.01 - 149.11 | Aromatic/Quinoline carbons | [2] |

| 51.76, 35.17 | Piperazine carbons | [2] |

| 8.04 | Cyclopropyl carbons | [2] |

3.2.3. UV-Visible Spectroscopy

UV-Vis spectroscopy is used to analyze the electronic transitions within the chromophore of the ciprofloxacin molecule.

-

Experimental Protocol:

-

Prepare a dilute solution of this compound in a suitable solvent (e.g., pH 6.8 buffer).

-

Record the absorbance spectrum over the UV-Vis range (e.g., 200-400 nm).

-

-

Data Presentation:

Medium λ_max (nm) Reference(s) pH 1.2 278 [6] | pH 6.8 | 272 |[6] |

Chromatographic Characterization

3.3.1. High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity of the synthesized ciprofloxacin.

-

Experimental Protocol:

-

Mobile Phase: Prepare a suitable mobile phase, such as a mixture of acetonitrile and a phosphate buffer.

-

Stationary Phase: Use a C18 reverse-phase column.

-

Sample Preparation: Dissolve a precisely weighed amount of the sample in the mobile phase.

-

Analysis: Inject the sample into the HPLC system and monitor the eluent with a UV detector at the λ_max of ciprofloxacin (e.g., 277 nm).[10]

-

Purity is calculated based on the area of the principal peak relative to the total area of all peaks.

-

Thermal Analysis

3.4.1. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

TGA and DSC are used to determine the water content and study the thermal stability, including melting and decomposition points.

-

Experimental Protocol:

-

Place a small, accurately weighed sample (e.g., 1-5 mg) into an aluminum pan.

-

Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10 °C/min) over a temperature range (e.g., 30 °C to 350 °C).[3][6]

-

Record the mass loss (TGA) and heat flow (DSC) as a function of temperature.

-

-

Data Presentation:

Analysis Temperature Range (°C) Observation Interpretation Reference(s) TGA 55 - 140 ~24.6% mass loss Loss of six water molecules (theoretical for hexahydrate is 24.6%) [11][12] DSC 55 - 140 Broad Endotherm Dehydration [6] DSC ~270 - 300 Sharp Endotherm Melting of anhydrous form [11][13] | TGA/DSC | > 300 | Mass loss / Exotherm | Decomposition |[6][13] |

Note: The molecular weight of ciprofloxacin is 331.34 g/mol , and this compound is 439.4 g/mol . The theoretical water content is (6 * 18.02) / 439.4 ≈ 24.6%.[12]

X-Ray Diffraction (XRD)

Powder X-ray Diffraction (PXRD) is essential for confirming the unique crystalline structure of this compound and distinguishing it from anhydrous or other hydrated forms.

-

Experimental Protocol:

-

Place a finely ground powder of the sample onto a sample holder.

-

Mount the holder in a powder X-ray diffractometer.

-

Scan the sample over a defined 2θ range (e.g., 5-50°) using Cu Kα radiation.

-

-

Data Presentation: The PXRD pattern of this compound will show a unique set of diffraction peaks at specific 2θ angles. While a full list of peaks for the hexahydrate is not readily available in the provided search results, the technique is critical for confirming its specific polymorphic form. The pattern should be compared against a reference standard if available or used to confirm phase purity. Different hydrated forms, such as the 1.75 hydrate, show distinct peaks. For example, the 1.75 hydrate shows a major peak at 7.13° 2θ.[14] Each hydrated form will have a unique fingerprint pattern.

References

- 1. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 4. DE19930557B4 - Process for the preparation of hydrates of ciprofloxacin and of ciprofloxacin anhydrate containing pharmaceutical compositions - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Spectroscopic Analyses and Antimicrobial Activity of Novel Ciprofloxacin and 7-Hydroxy-4-methylcoumarin, the Plant-Based Natural Benzopyrone Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Spectroscopic Study of the Molecular Structure of the New Hybrid with a Potential Two-Way Antibacterial Effect [mdpi.com]

- 9. rjptonline.org [rjptonline.org]

- 10. Preparation and Characterization of Ciprofloxacin – Loaded Nanoparticles Using the Solvent Evaporation Technique: A Factorial Design – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. This compound | C17H30FN3O9 | CID 177387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Core Mechanism of Ciprofloxacin's Action on DNA Gyrase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the intricate molecular mechanism by which ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic, exerts its bactericidal effects through the targeted inhibition of DNA gyrase. This document provides a comprehensive overview of the biochemical interactions, quantitative inhibitory data, detailed experimental protocols, and visual representations of the key processes involved.

Introduction: DNA Gyrase as a Prime Antibacterial Target

Bacterial DNA gyrase, a type II topoisomerase, is an essential enzyme responsible for introducing negative supercoils into DNA, a process critical for DNA replication, transcription, and recombination.[1] Its unique function and absence in eukaryotes make it an ideal target for antimicrobial agents. Ciprofloxacin exploits this vulnerability by interfering with the enzyme's catalytic cycle, leading to lethal DNA damage and bacterial cell death.[2][3]

Mechanism of Action: Trapping the Cleavage Complex

The primary mechanism of ciprofloxacin's action is not merely the inhibition of DNA gyrase's enzymatic activity but rather its ability to "poison" the enzyme.[4] Ciprofloxacin traps a key intermediate in the gyrase catalytic cycle: the DNA-gyrase cleavage complex.[5][6] In this state, the DNA is cleaved, but the enzyme is prevented from religating the strands.[2][4]

The interaction is highly specific and involves the formation of a ternary complex comprising ciprofloxacin, DNA, and the DNA gyrase enzyme.[1] This stabilization of the cleavage complex has two major downstream consequences:

-

Induction of Double-Strand Breaks: The stalled cleavage complexes are converted into permanent double-strand DNA breaks, which are highly toxic to the bacterial cell.[5][7]

-

Replication Fork Stalling: These complexes also act as physical roadblocks to the DNA replication machinery, leading to the arrest of DNA synthesis.[5]

Biochemical Interactions

The formation of the stable ternary complex is mediated by a series of intricate molecular interactions:

-

Water-Metal Ion Bridge: A key feature of ciprofloxacin's binding is the formation of a water-metal ion bridge. A non-catalytic magnesium ion (Mg²⁺) coordinates with the C3-carboxyl and C4-keto groups of the ciprofloxacin molecule and with specific amino acid residues on the GyrA subunit of DNA gyrase, notably Ser83 and Asp87 (in E. coli).[4][8][9]

-

DNA Intercalation and Stacking: Ciprofloxacin molecules intercalate into the cleaved DNA at the site of the double-strand break.[4][10] They also engage in stacking interactions with the DNA bases, further stabilizing the complex.[4]

-

Interaction with GyrA and GyrB Subunits: While the primary interactions occur with the GyrA subunit, which is responsible for DNA cleavage and religation, evidence also suggests an interaction between the C-7 substituent of ciprofloxacin and the GyrB subunit, which is involved in ATP hydrolysis.[1][11][12] Recent studies even propose the existence of two distinct fluoroquinolone-binding modes.[11][13]

Visualizing the Mechanism and Experimental Workflows

To provide a clearer understanding of these complex processes, the following diagrams have been generated using the Graphviz DOT language.

Quantitative Data: Inhibitory Potency of Ciprofloxacin

The inhibitory activity of ciprofloxacin against DNA gyrase is typically quantified by its half-maximal inhibitory concentration (IC₅₀). This value represents the concentration of the drug required to inhibit 50% of the enzyme's activity in vitro. The IC₅₀ can vary depending on the bacterial species and the specific assay conditions.

| Bacterial Species | Enzyme | Assay Type | IC₅₀ (µM) | Reference |

| Neisseria gonorrhoeae (WT) | DNA Gyrase | Supercoiling | 0.39 | [8] |

| Staphylococcus aureus | DNA Gyrase | Supercoiling | 61.7 | [14] |

| Enterococcus faecalis | DNA Gyrase | Supercoiling | 27.8 | [15] |

| Escherichia coli | DNA Gyrase | Supercoiling | 0.6 | [16] |

| Mycobacterium tuberculosis | DNA Gyrase | Supercoiling | 27-28 | [4] |

Note: IC₅₀ values can be influenced by factors such as enzyme and substrate concentrations, buffer composition, and temperature.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the interaction between ciprofloxacin and DNA gyrase.

DNA Gyrase Supercoiling Assay

This assay measures the ability of DNA gyrase to introduce negative supercoils into a relaxed plasmid DNA substrate and the inhibition of this activity by compounds like ciprofloxacin.

Materials:

-

Purified DNA gyrase (GyrA and GyrB subunits)

-

Relaxed circular plasmid DNA (e.g., pBR322)

-

5X Assay Buffer: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 6.5% (w/v) glycerol, 0.1 mg/mL albumin.[6]

-

10 mM ATP solution

-

Ciprofloxacin stock solution (in DMSO or water)

-

Stop Buffer/Loading Dye: e.g., 2X GSTEB (Glycerol, SDS, Tris-EDTA, Bromophenol Blue)

-

Chloroform/isoamyl alcohol (24:1)

-

Agarose

-

Tris-acetate-EDTA (TAE) or Tris-borate-EDTA (TBE) buffer

-

Ethidium bromide or other DNA stain

Procedure:

-

Reaction Setup: On ice, prepare a reaction mixture containing the 5X assay buffer, relaxed pBR322 DNA, and sterile water.

-

Inhibitor Addition: Add varying concentrations of ciprofloxacin or the vehicle control (e.g., DMSO) to individual reaction tubes.

-

Enzyme Addition: Add a pre-determined amount of DNA gyrase to each reaction tube to initiate the reaction. The final reaction volume is typically 20-30 µL.

-

Incubation: Incubate the reactions at 37°C for 30-60 minutes to allow for supercoiling to occur.

-

Reaction Termination: Stop the reaction by adding the stop buffer/loading dye and chloroform/isoamyl alcohol. Vortex briefly and centrifuge to separate the aqueous and organic phases.

-

Agarose Gel Electrophoresis: Load the aqueous phase onto a 1% agarose gel. Run the gel at a constant voltage until the dye front has migrated an adequate distance.

-

Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Relaxed and supercoiled DNA will migrate at different rates, allowing for the assessment of gyrase activity and its inhibition.

DNA Gyrase Cleavage Assay

This assay is designed to detect the formation of the gyrase-DNA cleavage complex, which is stabilized by quinolone antibiotics.

Materials:

-

Purified DNA gyrase

-

Supercoiled plasmid DNA (e.g., pBR322)

-

5X Cleavage Buffer: e.g., 40 mM Tris-HCl (pH 7.6), 10 mM magnesium acetate, 10 mM DTT, 100 mM potassium glutamate, 0.05 mg/ml albumin.[17]

-

Ciprofloxacin stock solution

-

Sodium Dodecyl Sulfate (SDS) solution (e.g., 2%)

-

Proteinase K

-

Stop Buffer/Loading Dye

-

Agarose

-

TAE or TBE buffer

-

Ethidium bromide or other DNA stain

Procedure:

-

Reaction Setup: Combine the 5X cleavage buffer, supercoiled pBR322 DNA, and varying concentrations of ciprofloxacin in reaction tubes on ice.

-

Enzyme Addition: Add DNA gyrase to each tube to initiate the reaction.

-

Incubation: Incubate the reactions at 37°C for a defined period (e.g., 60 minutes) to allow for the formation of the cleavage complex.

-

Complex Trapping: Add SDS to a final concentration of ~0.2% and proteinase K to a final concentration of ~0.1 mg/mL. The SDS denatures the gyrase, and the proteinase K digests the protein, leaving the covalently attached protein fragments on the DNA, which results in a linearized plasmid.

-

Further Incubation: Incubate at 37°C for an additional 30 minutes to ensure complete protein digestion.

-

Analysis: Add loading dye and analyze the samples by agarose gel electrophoresis. The amount of linear DNA produced is proportional to the amount of cleavage complex stabilized by ciprofloxacin.

Conclusion

Ciprofloxacin's potent antibacterial activity is a direct consequence of its ability to target and poison bacterial DNA gyrase. By stabilizing the DNA-gyrase cleavage complex, ciprofloxacin triggers a cascade of events, including the formation of lethal double-strand DNA breaks and the halting of DNA replication, ultimately leading to bacterial cell death. A thorough understanding of this mechanism, supported by quantitative data and robust experimental protocols, is paramount for the continued development of novel fluoroquinolones and for combating the growing threat of antibiotic resistance.

References

- 1. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

- 3. DNA Gyrase as a Target for Quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. A Roadblock-and-Kill Mechanism of Action Model for the DNA-Targeting Antibiotic Ciprofloxacin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. inspiralis.com [inspiralis.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Fluoroquinolone-Gyrase-DNA Complexes: TWO MODES OF DRUG BINDING - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quinolone-Binding Pocket of DNA Gyrase: Role of GyrB - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. journals.asm.org [journals.asm.org]

- 15. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.rsc.org [pubs.rsc.org]

- 17. inspiralis.com [inspiralis.com]

An In-depth Technical Guide to the Crystal Structure Analysis of Ciprofloxacin Salts

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the crystal structure analysis of ciprofloxacin salts, offering detailed methodologies for their synthesis, characterization, and analysis. The information presented is intended to support researchers and professionals in the fields of pharmaceutical sciences and drug development in understanding and controlling the solid-state properties of this important antibiotic.

Introduction to Ciprofloxacin and its Salts

Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic widely used in the treatment of various bacterial infections.[1] Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.[2][3][4] As a Biopharmaceutics Classification System (BCS) Class IV drug, ciprofloxacin exhibits both low solubility and low permeability, which can limit its bioavailability.[5]

The formation of salts is a common and effective strategy to modify the physicochemical properties of active pharmaceutical ingredients (APIs) without altering their pharmacological activity. By reacting the acidic or basic functional groups of an API with a suitable counterion, it is possible to create new solid forms with improved properties such as solubility, dissolution rate, stability, and manufacturability. In the case of ciprofloxacin, which is an amphoteric molecule with both a carboxylic acid group and a basic piperazine ring, a variety of salts can be prepared.[5] The study of the crystal structure of these salts is crucial for understanding the relationship between their solid-state properties and their performance as a drug substance.

Crystallographic and Physicochemical Data of Ciprofloxacin Salts

The formation of different salts of ciprofloxacin leads to a diversity of crystal structures and physicochemical properties. The following tables summarize key data for several reported ciprofloxacin salts.

Table 1: Crystallographic Data of Selected Ciprofloxacin Salts

| Salt Name | Chemical Formula | Crystal System | Space Group | Unit Cell Parameters |

| Ciprofloxacin Hydrochloride 1.34-Hydrate | C₁₇H₁₈FN₃O₃·HCl·1.34H₂O | - | - | - |

| Ciprofloxacin 2,6-Dihydroxybenzoate | C₁₇H₁₉FN₃O₃⁺·C₇H₅O₄⁻ | Monoclinic | P2₁/c | a = 7.9722(5) Å, b = 21.2705(11) Å, c = 13.0860(7) Å, β = 101.998(5)° |

| Ciprofloxacin Fumarate Dihydrate | C₁₇H₁₉FN₃O₃⁺·C₄H₃O₄⁻·2H₂O | Monoclinic | P2₁/n | a = 10.395(1) Å, b = 23.368(1) Å, c = 10.518(1) Å, β = 117.89(1)° |

| Ciprofloxacin Maleate | C₁₇H₁₉FN₃O₃⁺·C₄H₃O₄⁻ | Monoclinic | P2₁/c | a = 11.238(1) Å, b = 10.027(1) Å, c = 18.995(1) Å, β = 98.76(1)° |

| Ciprofloxacin Adipate Dihydrate | (C₁₇H₁₉FN₃O₃⁺)₂·C₆H₈O₄²⁻·2H₂O | Triclinic | P-1 | a = 8.878(1) Å, b = 10.158(1) Å, c = 12.871(1) Å, α = 70.36(1)°, β = 81.33(1)°, γ = 76.54(1)° |

| Ciprofloxacin Salicylate 1.75 Hydrate | C₁₇H₁₉FN₃O₃⁺·C₇H₅O₃⁻·1.75H₂O | Triclinic | P-1 | a = 10.0132(4) Å, b = 13.9118(6) Å, c = 18.0673(8) Å, α = 87.359(3)°, β = 80.598(3)°, γ = 71.365(4)° |

Table 2: Physicochemical Properties of Selected Ciprofloxacin Salts

| Salt Name | Melting Point (°C) | Solubility |

| Ciprofloxacin Hydrochloride | >300 | Soluble in water |

| Ciprofloxacin Fumarate Dihydrate | 215.1 (Dehydration below 150°C) | pH 1.2: Lower than ciprofloxacin; pH 6.8: Higher than ciprofloxacin |

| Ciprofloxacin Maleate | 200.2 | pH 1.2: Lower than ciprofloxacin; pH 6.8: Higher than ciprofloxacin |

| Ciprofloxacin Adipate Dihydrate | 179.3 (Dehydration below 150°C) | pH 1.2: Lower than ciprofloxacin; pH 6.8: Higher than ciprofloxacin |

| Ciprofloxacin Salicylate 1.75 Hydrate | 215-225 (Dehydration at 55-65°C) | Higher solubility and dissolution compared to ciprofloxacin[6] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of ciprofloxacin salts.

Synthesis and Crystallization of Ciprofloxacin Salts

The synthesis of ciprofloxacin salts typically involves reacting ciprofloxacin with a chosen counterion in a suitable solvent system. The resulting salt is then crystallized to obtain a solid form suitable for analysis.

3.1.1. Materials

-

Ciprofloxacin (base or hydrochloride salt)

-

Selected acid counterion (e.g., salicylic acid, fumaric acid, maleic acid)[5]

-

Solvents (e.g., methanol, ethanol, water, acetonitrile)[5][7]

3.1.2. General Synthesis Procedure

-

Preparation of Ciprofloxacin Base (if starting from hydrochloride): Dissolve ciprofloxacin hydrochloride in distilled water. Adjust the pH to the isoelectric point of ciprofloxacin (approximately 7.4) using a suitable base (e.g., NaOH) to precipitate the ciprofloxacin base. Filter, wash with water, and dry the precipitate.

-

Salt Formation: Dissolve equimolar amounts of ciprofloxacin base and the selected counterion in a suitable solvent or solvent mixture (e.g., methanol-water 1:1 v/v).[5][8] The solution may be heated and stirred to ensure complete dissolution.[5][7]

3.1.3. Crystallization Methods

-

Slow Evaporation:

-

Prepare a saturated or near-saturated solution of the ciprofloxacin salt as described above.

-

Loosely cover the container to allow for slow evaporation of the solvent at room temperature in a fume hood.[8]

-

Monitor the container for the formation of single crystals over a period of several days to weeks.[9]

-

-

Solvent-Assisted Grinding:

-

Cooling Crystallization:

-

Prepare a saturated solution of the ciprofloxacin salt at an elevated temperature.

-

Slowly cool the solution to room temperature or below to induce crystallization.[7]

-

Collect the crystals by filtration.

-

Analytical Techniques

The following are detailed protocols for the key analytical techniques used in the characterization of ciprofloxacin salts.

3.2.1. Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is a powerful technique that provides detailed three-dimensional information about the arrangement of atoms within a crystal.[11]

-

Instrumentation: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

-

Procedure:

-

Crystal Selection and Mounting: Select a suitable single crystal (typically >0.1 mm in all dimensions) with well-defined faces and no visible defects.[12] Mount the crystal on a goniometer head.

-

Data Collection: Center the crystal in the X-ray beam. Collect diffraction data by rotating the crystal and recording the diffraction pattern at various orientations. Data is typically collected at a controlled temperature (e.g., 150 K or room temperature).

-

Structure Solution and Refinement: Process the collected data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions. Refine the model against the experimental data to obtain the final crystal structure.

-

3.2.2. Powder X-ray Diffraction (PXRD)

PXRD is used to identify the crystalline phase of a bulk sample and to assess its purity.[13]

-

Instrumentation: A powder X-ray diffractometer with a copper X-ray source (Cu Kα radiation).

-

Procedure:

-

Sample Preparation: Gently grind the crystalline sample to a fine powder. Pack the powder into a sample holder.

-

Data Collection: Place the sample holder in the diffractometer. Collect the diffraction pattern over a specified 2θ range (e.g., 5-70°) with a defined step size and scan speed.[14]

-

Data Analysis: Compare the obtained diffraction pattern with reference patterns from databases or with patterns calculated from single-crystal data to identify the crystalline phase.

-

3.2.3. Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature, providing information on thermal events such as melting, crystallization, and solid-state transitions.[15][16]

-

Instrumentation: A differential scanning calorimeter.

-

Procedure:

-

Sample Preparation: Accurately weigh a small amount of the sample (typically 1-5 mg) into an aluminum pan and seal it.

-

Measurement: Place the sample pan and a reference pan (usually empty) into the DSC cell. Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.[17]

-

Data Analysis: Analyze the resulting thermogram to identify endothermic and exothermic peaks corresponding to thermal events.

-

3.2.4. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, which is useful for determining the presence of solvates or hydrates and assessing thermal stability.[18][19]

-

Instrumentation: A thermogravimetric analyzer.

-

Procedure:

-

Sample Preparation: Place a small, accurately weighed amount of the sample into a TGA pan.

-

Measurement: Heat the sample at a constant rate in a controlled atmosphere (e.g., nitrogen).[19]

-

Data Analysis: Analyze the resulting TGA curve, which plots mass loss versus temperature, to identify temperature ranges where mass loss occurs.

-

3.2.5. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[20]

-

Instrumentation: A Fourier-transform infrared spectrometer.

-

Procedure:

-

Sample Preparation (KBr Pellet Technique): Mix a small amount of the sample with dry potassium bromide (KBr) powder and press the mixture into a thin, transparent pellet.[21]

-

Measurement: Place the pellet in the sample holder of the spectrometer and record the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: Analyze the positions and intensities of the absorption bands in the spectrum to identify characteristic functional groups and to confirm salt formation (e.g., by observing shifts in the carboxylic acid and amine vibrational bands).

-

Visualizations: Workflows and Mechanisms

Visual diagrams are essential for understanding complex processes and relationships. The following diagrams, generated using the DOT language, illustrate the experimental workflow for ciprofloxacin salt analysis and its mechanism of action.

Experimental Workflow for Ciprofloxacin Salt Crystal Structure Analysis

Caption: Workflow for the synthesis and crystal structure analysis of ciprofloxacin salts.

Mechanism of Action of Ciprofloxacin

Caption: Mechanism of action of ciprofloxacin via inhibition of DNA gyrase and topoisomerase IV.

References

- 1. WO2003010144A2 - A process for synthesis of fluoroquinolonic derivatives - Google Patents [patents.google.com]

- 2. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

- 3. The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2024.sci-hub.ru [2024.sci-hub.ru]

- 6. CN101851198A - Preparation method of ciprofloxacin hydrochloride - Google Patents [patents.google.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. A Comprehensive Study of a New 1.75 Hydrate of Ciprofloxacin Salicylate: SCXRD Structure Determination, Solid Characterization, Water Stability, Solubility, and Dissolution Study [mdpi.com]

- 9. CN103864683A - Medicine eutectic of ciprofloxacin and salicylic acid and preparation process thereof - Google Patents [patents.google.com]

- 10. Formation of Ciprofloxacin–Isonicotinic Acid Cocrystal Using Mechanochemical Synthesis Routes—An Investigation into Critical Process Parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Single-Crystal X-Ray Diffraction (SC-XRD) - Universität Ulm [uni-ulm.de]

- 12. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 13. GMP X-Ray Powder Diffraction Pharmaceutical Analysis [intertek.com]

- 14. A practical guide to pharmaceutical analyses using X-ray powder diffraction | Powder Diffraction | Cambridge Core [cambridge.org]

- 15. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 16. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ruj.uj.edu.pl [ruj.uj.edu.pl]

- 18. veeprho.com [veeprho.com]

- 19. improvedpharma.com [improvedpharma.com]

- 20. japer.in [japer.in]

- 21. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

Early Research on the Antibacterial Spectrum of Ciprofloxacin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early research conducted on the antibacterial spectrum of ciprofloxacin, with a focus on foundational studies from the 1980s. Ciprofloxacin, a second-generation fluoroquinolone, emerged as a potent antimicrobial agent with a broad spectrum of activity against a wide range of bacterial pathogens. This document summarizes key quantitative data on its in vitro efficacy, details the experimental protocols used in these seminal studies, and provides visualizations of its mechanism of action and the methodologies employed.

In Vitro Antibacterial Spectrum of Ciprofloxacin

Early in vitro studies consistently demonstrated the potent and broad-spectrum antibacterial activity of ciprofloxacin against both Gram-negative and Gram-positive bacteria. The following tables summarize the minimum inhibitory concentration (MIC) data from various studies published in the 1980s. The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

Table 1: In Vitro Activity of Ciprofloxacin Against Gram-Negative Bacteria

| Bacterial Species | Number of Isolates | MIC Range (mg/L) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference(s) |

| Escherichia coli | 518 | - | ≤0.03 | 0.03-0.5 | [1] |

| Enterobacter cloacae | - | - | - | - | [1] |

| Enterobacter aerogenes | - | - | - | - | [1] |

| Klebsiella pneumoniae | - | - | - | - | [1] |

| Proteus mirabilis | - | - | - | - | [1] |

| Serratia marcescens | - | - | - | - | [2] |

| Pseudomonas aeruginosa | 518 | - | - | 2.0 | [1] |

| Pseudomonas aeruginosa (from cystic fibrosis patients) | - | - | - | 0.5 | [3] |

| Pseudomonas aeruginosa (multidrug-resistant) | 10 | 0.07 - 0.7 | - | - | [4] |

| Pseudomonas maltophilia | 518 | - | - | 8.0 | [1] |

| Other Pseudomonas spp. | 518 | - | - | 4.0 | [1] |

| Acinetobacter anitratus | 518 | - | - | 1.0 | [1] |

| Enterobacteriaceae (various species) | - | - | <0.125 | - | [2] |

Table 2: In Vitro Activity of Ciprofloxacin Against Gram-Positive Bacteria

| Bacterial Species | Number of Isolates | MIC Range (mg/L) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference(s) |

| Staphylococcus aureus (methicillin-susceptible & -resistant) | 273 | - | - | 0.5 | [5] |

| Staphylococcus aureus | 518 | - | - | 2.0 | [1] |

| Coagulase-negative Staphylococcus spp. | 518 | - | - | 0.25 | [1] |

| Streptococcus faecalis (Enterococcus faecalis) | 518 | - | - | 2.0 | [1] |

| Streptococcus faecalis | - | 0.25 - 1.0 | - | 1.0 - 8.0 | [6] |

| Streptococcus faecium | - | 0.25 - 1.0 | - | 1.0 - 8.0 | [6] |

| Streptococcus spp. (Group A, B) | - | 0.5 - 2.0 | - | - | [6] |

| Streptococcus spp. (Group C, G) | - | 2.0 - 16.0 | - | - | [6] |

| Streptococcus pneumoniae (penicillin-susceptible & -resistant) | - | 0.5 - 4.0 | - | - | [6] |

| Viridans streptococci | - | 0.5 - 4.0 | - | - | [6] |

| Corynebacterium spp. (including JK group) | - | - | 1.0 | 8.0 | [6] |

| Listeria monocytogenes | - | 0.12 - 2.0 | - | - | [6] |

Experimental Protocols

The in vitro activity of ciprofloxacin in early research was primarily determined using two standardized methods: broth dilution and agar dilution. These methods were crucial for establishing the minimum inhibitory concentrations (MICs) against a wide array of clinical isolates.

Broth Dilution Method

The broth dilution method involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid medium.

Methodology:

-

Preparation of Ciprofloxacin Solutions: A stock solution of ciprofloxacin was prepared and serially diluted in Mueller-Hinton broth to obtain a range of concentrations.

-

Inoculum Preparation: Bacterial colonies from an overnight culture on an appropriate agar medium were suspended in broth to match the turbidity of a 0.5 McFarland standard. This suspension was then further diluted to achieve a final inoculum density of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.

-

Inoculation and Incubation: The prepared bacterial inoculum was added to microtiter plate wells or tubes containing the various dilutions of ciprofloxacin. The plates or tubes were then incubated at 35-37°C for 18-24 hours in ambient air.

-

MIC Determination: The MIC was determined as the lowest concentration of ciprofloxacin that showed no visible growth (turbidity) after incubation.

Agar Dilution Method

The agar dilution method involves incorporating the antimicrobial agent directly into the agar medium, upon which a standardized bacterial inoculum is spotted.

Methodology:

-

Preparation of Ciprofloxacin-Containing Agar Plates: A stock solution of ciprofloxacin was prepared and added to molten Mueller-Hinton agar at various concentrations. The agar was then poured into petri dishes and allowed to solidify.

-

Inoculum Preparation: A bacterial suspension equivalent to a 0.5 McFarland standard was prepared. This suspension was often further diluted to yield a final inoculum of approximately 10⁴ CFU per spot.

-

Inoculation: A multipoint inoculator was typically used to apply a standardized volume of each bacterial suspension onto the surface of the ciprofloxacin-containing agar plates, as well as a growth control plate without the antibiotic.

-

Incubation: The inoculated plates were incubated at 35-37°C for 18-24 hours.

-

MIC Determination: The MIC was recorded as the lowest concentration of ciprofloxacin that completely inhibited the growth of the organism, or allowed for the growth of only one or two colonies.

Visualizations

Mechanism of Action: Inhibition of DNA Gyrase

Ciprofloxacin exerts its bactericidal effect by targeting bacterial DNA gyrase (a type II topoisomerase). This enzyme is essential for DNA replication, transcription, and repair. By inhibiting DNA gyrase, ciprofloxacin prevents the resealing of the DNA strand, leading to the accumulation of double-strand breaks and subsequent cell death.

Caption: Ciprofloxacin's mechanism of action targeting DNA gyrase.

Experimental Workflow: Broth Microdilution for MIC Determination

The following diagram illustrates the typical workflow for determining the Minimum Inhibitory Concentration (MIC) of ciprofloxacin using the broth microdilution method as described in early research.

Caption: Workflow of the broth microdilution method for MIC determination.

References

- 1. In vitro activity of ciprofloxacin compared with other agents against recent hospital isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. In-vitro activity of ciprofloxacin and other antibacterial agents against Pseudomonas aeruginosa and Pseudomonas cepacia from cystic fibrosis patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In-vitro study of the activity of ciprofloxacin alone and in combination against strains of Pseudomonas aeruginosa with multiple antibiotic resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro activity of ciprofloxacin against gram-positive cocci - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro activity of ciprofloxacin against gram-positive bacteria. An overview - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetic and Metabolic Landscape of Ciprofloxacin in Preclinical Assessment

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic, has been a cornerstone in the treatment of various bacterial infections for decades. Understanding its absorption, distribution, metabolism, and excretion (ADME) profile in preclinical models is paramount for predicting its pharmacokinetic behavior and ensuring its safe and effective use in humans. This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of ciprofloxacin in key preclinical species—rats, mice, rabbits, and dogs—with a focus on quantitative data, detailed experimental methodologies, and visual representations of key processes.

Pharmacokinetics of Ciprofloxacin in Preclinical Models

The pharmacokinetic profile of ciprofloxacin varies across different preclinical species, influencing the design and interpretation of toxicological and efficacy studies. The following sections summarize the key pharmacokinetic parameters of ciprofloxacin in rats, mice, rabbits, and dogs.

Rat Models

Rats are frequently used in preclinical safety and efficacy studies. Ciprofloxacin is generally well-absorbed orally in rats, although bioavailability can be influenced by factors such as renal function.[1] It is widely distributed throughout the body and is eliminated through both renal and hepatic mechanisms.[2]

Table 1: Pharmacokinetic Parameters of Ciprofloxacin in Rats

| Administration Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Half-life (h) | Bioavailability (%) | Reference |

| Oral | 50 | - | - | 271.3 ± 14.3 | - | - | [3] |

| Parenteral | 50 | - | - | - | - | - | [3] |

Note: '-' indicates data not specified in the provided search results.

Mouse Models

Mouse models are crucial for in vivo efficacy testing, particularly in the context of bacterial infections. Ciprofloxacin demonstrates effectiveness in mouse models of urinary tract infections, with its efficacy being correlated to the area under the curve to minimum inhibitory concentration (AUC/MIC) ratio.[4][5]

Table 2: Pharmacokinetic Parameters of Ciprofloxacin in Mice

| Administration Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC₀₋₁₂ (µg·h/mL) | Half-life (h) | Reference |

| Oral | 50 | 1 | - | - | - | [2] |

Note: '-' indicates data not specified in the provided search results.

Rabbit Models

Rabbits are another common model in preclinical research. Studies in rabbits have shown that ciprofloxacin is widely distributed in tissues, with high concentrations found in the kidneys, lungs, spleen, and liver.[6] The pharmacokinetics can be influenced by physiological states such as pregnancy and dehydration.[7][8]

Table 3: Pharmacokinetic Parameters of Ciprofloxacin in Rabbits

| Administration Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Elimination Half-life (h) | Bioavailability (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Intravenous | 10 | - | - | - | 1.81 ± 0.08 | - |[7] | | Oral | 10 | 0.12 ± 0.01 (non-pregnant) | 1.00 (non-pregnant) | - | 2.26 (non-pregnant) | 5.95 (non-pregnant) |[7] | | Oral | 10 | 0.08 ± 0.01 (pregnant) | 0.97 (pregnant) | - | 3.09 (pregnant) | 4.97 (pregnant) |[7] | | Oral | 10 | 0.08 ± 0.009 (lactating) | 1.06 (lactating) | - | 2.77 (lactating) | 4.91 (lactating) |[7] | | Oral | 20 | - | 2.321 (healthy) | - | 2.24 (healthy) | - |[6] | | Oral | 20 | - | 2.524 (infected) | - | 1.28 (infected) | - |[6] | | Intravenous | 20 | - | - | - | 1.201 (healthy) | - |[6] | | Intravenous | 20 | - | - | - | 0.82 (infected) | - |[6] |

Note: '-' indicates data not specified in the provided search results.

Dog Models

Dogs are often used in later-stage preclinical development due to their physiological similarities to humans. Oral absorption of ciprofloxacin in dogs can be variable and may be dependent on the formulation.[4][9] A significant portion of the veterinary antibiotic enrofloxacin is metabolized to ciprofloxacin in dogs, contributing to the overall antimicrobial effect.[1][7]

Table 4: Pharmacokinetic Parameters of Ciprofloxacin in Dogs

| Administration Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Terminal Half-life (h) | Systemic Absorption (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Oral (tablet) | 23 | 4.4 | - | 22.5 | 2.6 | 58.4 |[4][9] | | Intravenous | 10 | - | - | - | 3.7 | - |[4][9] | | Oral (solution) | ~23 | 4.67 | - | - | 3.1 | 71 |[9] |

Note: '-' indicates data not specified in the provided search results.

Experimental Protocols

Accurate and reproducible pharmacokinetic and metabolism data rely on well-defined experimental protocols. This section outlines the typical methodologies employed in preclinical studies of ciprofloxacin.

Animal Studies and Sample Collection

-

Animal Models: Studies typically use healthy, adult animals of specific strains (e.g., Wistar or Sprague-Dawley rats, Beagle dogs). For infection models, specific pathogens like Escherichia coli or Pasteurella multocida are used to induce infection prior to drug administration.[4][6]

-

Drug Administration: Ciprofloxacin is administered via various routes, including oral gavage (PO), intravenous (IV) injection, and subcutaneous (SC) injection. Doses are calculated based on the body weight of the animal.[4][6][7]

-

Sample Collection: Blood samples are collected at predetermined time points from appropriate vessels (e.g., tail vein in rats, jugular vein in dogs and rabbits). Plasma is separated by centrifugation and stored frozen until analysis. For tissue distribution studies, animals are euthanized at specific time points, and tissues of interest are collected, homogenized, and processed.[4][10] Urine and feces may also be collected to assess excretion pathways.

Analytical Methodology

High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the primary analytical techniques for the quantification of ciprofloxacin and its metabolites in biological matrices.[11][12]

2.2.1. High-Performance Liquid Chromatography (HPLC)

-

Sample Preparation: A common sample preparation technique is protein precipitation using acetonitrile, followed by centrifugation to separate the precipitated proteins.[13]

-

Chromatographic Conditions:

-

Column: Reversed-phase columns, such as C18, are frequently used.[14]

-

Mobile Phase: A mixture of an acidic aqueous buffer (e.g., 0.025 M phosphoric acid adjusted to pH 3.0) and an organic solvent like acetonitrile or methanol is typically employed in an isocratic or gradient elution mode.[12][14]

-

Flow Rate: Flow rates are generally in the range of 1.0 to 2.0 mL/min.[14]

-

Detection: UV detection is commonly set at approximately 278 nm.[14]

-

2.2.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Sample Preparation: Similar to HPLC, protein precipitation is a common and rapid sample preparation method.[11]

-

Chromatographic Conditions:

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Ion transitions for ciprofloxacin are typically monitored, for example, at m/z 332.1 → 230.8.[11] An internal standard, such as d8-ciprofloxacin, is used to ensure accuracy.[11]

-

Metabolism of Ciprofloxacin

Ciprofloxacin undergoes metabolism to a limited extent, with the majority of the drug excreted unchanged. The primary site of metabolism is the liver, involving phase I and phase II reactions.

Major Metabolites

Four major metabolites of ciprofloxacin have been identified:

-

Desethylene ciprofloxacin

-

Sulfociprofloxacin

-

Oxociprofloxacin

-

Formylciprofloxacin [15]

These metabolites are formed through modifications of the piperazinyl group.[15]

Metabolic Pathways and Enzymes

In preclinical models, particularly in rats, the metabolism of ciprofloxacin involves the cytochrome P450 (CYP) enzyme system. Ciprofloxacin has been shown to be an inhibitor of CYP1A and CYP3A enzymes in rat liver microsomes.[3] This inhibition is competitive in nature and suggests the potential for drug-drug interactions with compounds metabolized by these enzymes.[3] The metabolism of enrofloxacin to ciprofloxacin is a notable pathway in dogs and other veterinary species.[1][7]

Visualizations

To better illustrate the key processes involved in the preclinical assessment of ciprofloxacin, the following diagrams have been generated using the DOT language.

Caption: Experimental workflow for preclinical pharmacokinetic studies of ciprofloxacin.

References

- 1. A comprehensive model for enrofloxacin to ciprofloxacin transformation and disposition in dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Fluoroquinolone antibiotics inhibit cytochrome P450-mediated microsomal drug metabolism in rat and human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. avmajournals.avma.org [avmajournals.avma.org]

- 5. Ciprofloxacin Pharmacokinetics/Pharmacodynamics against Susceptible and Low-Level Resistant Escherichia coli Isolates in an Experimental Ascending Urinary Tract Infection Model in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antibacterial efficacy and pharmacokinetic studies of ciprofloxacin on Pasteurella multocida infected rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics of enrofloxacin and its metabolite ciprofloxacin after intravenous and oral administration of enrofloxacin in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ciprofloxacin Pharmacokinetics/Pharmacodynamics against Susceptible and Low-Level Resistant Escherichia coli Isolates in an Experimental Ascending Urinary Tract Infection Model in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ciprofloxacin pharmacokinetics and oral absorption of generic ciprofloxacin tablets in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. zvjz.journals.ekb.eg [zvjz.journals.ekb.eg]

- 11. LC-MS/MS based quantitation of ciprofloxacin and its application to antimicrobial resistance study in Balb/c mouse plasma, urine, bladder and kidneys - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 12. rjptonline.org [rjptonline.org]

- 13. rjpbcs.com [rjpbcs.com]

- 14. japsonline.com [japsonline.com]

- 15. Effects of ciprofloxacin on the expression and production of exotoxins by Clostridium difficile - PMC [pmc.ncbi.nlm.nih.gov]

Ciprofloxacin: An In-depth Technical Guide on its Initial Safety and Toxicity Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic with wide clinical utility. This document provides a comprehensive technical overview of its initial safety and toxicity profile, drawing from preclinical and early clinical data. Key areas of toxicity, including cardiovascular, hepatic, renal, and phototoxic effects, are examined in detail. This guide summarizes quantitative toxicological data, outlines experimental methodologies used in pivotal safety studies, and visualizes key mechanistic pathways to provide a thorough resource for researchers and drug development professionals.

Introduction

Ciprofloxacin exerts its bactericidal effect by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.[1][2] While highly effective against a range of pathogens, particularly Gram-negative bacteria, its use is associated with a distinct toxicity profile that warrants careful consideration during drug development and clinical use.[1][3] This guide focuses on the initial safety data derived from non-clinical and early-phase clinical studies.

General Toxicology

Acute, Subchronic, and Chronic Toxicity

Initial toxicological assessments in animal models have established the general safety profile of ciprofloxacin. Acute toxicity studies have determined the median lethal dose (LD50), while subchronic and chronic studies have identified target organs and no-observed-adverse-effect levels (NOAELs).

Table 1: Summary of General Toxicity Data for Ciprofloxacin

| Study Type | Species | Route of Administration | Key Findings | Reference |

| Acute Toxicity | Mice | Oral | LD50: >5000 mg/kg | [4] |

| Rats | Oral | LD50: >5000 mg/kg | [4] | |

| Mice | Intraperitoneal | LD50: >2000 mg/kg | [4] | |

| Subchronic Toxicity (13 weeks) | Rats | Oral | NOAEL: 100 mg/kg/day. Target organ: Kidney (degeneration/dilatation of proximal renal tubules, interstitial nephritis at higher doses). Increased plasma urea, phospholipids, and cholesterol at higher doses. | [4] |

| Chronic Toxicity (21-24 months) | Mice and Rats | Oral (in feed) | No systemic toxicity or tumorigenic effect observed at concentrations up to 5,000 ppm. | [5] |

Genotoxicity and Carcinogenicity

Ciprofloxacin has been evaluated in a battery of in vitro and in vivo genotoxicity assays to assess its potential to cause genetic damage.

Table 2: Summary of Genotoxicity and Carcinogenicity Data for Ciprofloxacin

| Assay Type | System | Results | Reference |

| Bacterial Reverse Mutation Assay | S. typhimurium & E. coli | Negative | [6] |

| In Vitro Chromosomal Aberration | Chinese Hamster Ovary (CHO) cells | Positive | [6] |

| In Vivo Micronucleus Test | Mouse Bone Marrow | Negative | [5] |

| Unscheduled DNA Synthesis (UDS) | Rat and Mouse Hepatocytes | Negative | [5] |

| Dominant Lethal Assay | Male Mice | Negative | [5] |

| Carcinogenicity | Rats and Mice (2-year bioassay) | Non-carcinogenic | [5] |

While in vitro tests showed some evidence of clastogenic activity at high concentrations, in vivo studies have consistently demonstrated a lack of genotoxic and carcinogenic potential.[5][6]

Reproductive and Developmental Toxicity

The effects of ciprofloxacin on fertility and embryonic development have been investigated in multiple species.

Table 3: Summary of Reproductive and Developmental Toxicity Data for Ciprofloxacin

| Study Type | Species | Key Findings | Reference |

| Fertility and General Reproduction | Rats | No compound-related effects on fertility rates, sperm parameters, or reproductive organs at doses up to 600 mg/kg. | [6] |

| Embryo-fetal Development | Rats | No embryo-fetal lethality or malformations. Skeletal variations observed at maternally toxic doses (600 mg/kg). | [6] |

| Rabbits | Abortions and embryo-fetal lethality observed at maternally toxic doses (30 mg/kg). No compound-related malformations. | [6] | |

| Cynomolgus Monkeys | No evidence of teratogenicity or embryolethality. | [5] |

Organ-Specific Toxicity

Cardiotoxicity

Ciprofloxacin has been associated with a risk of QT interval prolongation, which can lead to life-threatening arrhythmias like Torsades de Pointes.[7][8] The primary mechanism involves the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[9]

Table 4: In Vitro Cardiotoxicity Data for Ciprofloxacin

| Assay | System | Endpoint | Result | Reference |

| hERG Patch Clamp | HEK293 cells | IC50 | 966 µM | [9] |

Experimental Protocol: hERG Potassium Channel Assay The inhibitory effect of ciprofloxacin on the hERG potassium channel is typically assessed using whole-cell patch-clamp electrophysiology in a stable cell line (e.g., HEK293) expressing the hERG channel.[10] A standardized voltage protocol is applied to elicit hERG currents.[11] Cells are held at a resting potential of -80 mV. A depolarizing step to +40 mV is applied to activate the channels, followed by a repolarizing ramp back to -80 mV to measure the peak tail current, which is characteristic of hERG.[11] The fractional block of the current is measured at various concentrations of the test compound to determine the IC50 value.[11]

Signaling Pathway: Ciprofloxacin-Induced Cardiotoxicity

Caption: Ciprofloxacin blocks the hERG potassium channel, prolonging cardiac action potential and QT interval.

Hepatotoxicity

Ciprofloxacin is associated with a low incidence of transient elevations in liver enzymes.[2] Rare cases of severe, idiosyncratic drug-induced liver injury (DILI) have been reported, which can present as hepatocellular or cholestatic injury.[2] The proposed mechanism involves the generation of reactive oxygen species (ROS) and subsequent oxidative stress.[12][13][14]

Table 5: Clinical Hepatotoxicity Data for Ciprofloxacin

| Finding | Population | Incidence/Observation | Reference |

| Serum Enzyme Elevations (ALT) | Patients in clinical trials | 1.3% - 2.0% | [2] |

| Acute Liver Injury | Post-marketing surveillance | Rare, idiosyncratic | [2] |

Experimental Protocol: Animal Model of Hepatotoxicity Hepatotoxicity can be assessed in rodent models (e.g., rats) by administering ciprofloxacin orally for a specified duration (e.g., 28 days).[4] Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured as biomarkers of liver damage.[12][14] Histopathological examination of liver tissue is performed to identify cellular damage, such as necrosis, inflammation, and steatosis.[14][15]

Signaling Pathway: Ciprofloxacin-Induced Hepatotoxicity

Caption: Ciprofloxacin metabolism can lead to ROS production, causing oxidative stress and hepatocyte damage.

Nephrotoxicity

Ciprofloxacin-induced nephrotoxicity is uncommon but can manifest as acute interstitial nephritis (AIN) or, more rarely, crystal nephropathy.[16][17] The latter is associated with the precipitation of ciprofloxacin crystals in the renal tubules, particularly in alkaline urine.[2][16][18]

Experimental Workflow: Evaluation of Ciprofloxacin Crystalluria

Caption: Experimental workflow to assess the risk of ciprofloxacin-induced crystalluria.

Phototoxicity

Like other fluoroquinolones, ciprofloxacin can induce phototoxicity, a light-induced, non-immunologic skin reaction.[19] The mechanism involves the absorption of UVA radiation by the drug, leading to the generation of ROS and subsequent cellular damage.[19][20][21]

Experimental Protocol: In Vitro 3T3 Neutral Red Uptake (NRU) Phototoxicity Test The 3T3 NRU phototoxicity test is a standardized in vitro assay (OECD TG 432) used to assess photosensitizing potential.[22] Balb/c 3T3 mouse fibroblasts are incubated with varying concentrations of ciprofloxacin.[7] One set of plates is exposed to a non-cytotoxic dose of UVA radiation, while a duplicate set is kept in the dark.[7] Cell viability is then determined by measuring the uptake of the vital dye, Neutral Red.[7] A photo-irritation factor (PIF) is calculated based on a comparison of the IC50 values (concentration inducing 50% cytotoxicity) with and without UVA exposure.[22]

Signaling Pathway: Ciprofloxacin-Induced Phototoxicity

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mediford.com [mediford.com]

- 4. Acute and subchronic toxicity studies of the new quinolone antibacterial agent irloxacin in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ciprofloxacin: toxicologic evaluation of additional safety data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. jppres.com [jppres.com]

- 8. researchgate.net [researchgate.net]

- 9. Interactions of a series of fluoroquinolone antibacterial drugs with the human cardiac K+ channel HERG - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. fda.gov [fda.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Chronic Exposure of Ciprofloxacin Antibiotic Residue Above the MRL Level and Its Pathophysiological Effects in Mice [gavinpublishers.com]

- 16. Crystal-induced acute kidney injury due to ciprofloxacin - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Crystal-induced acute kidney injury due to ciprofloxacin [nephropathol.com]

- 18. Acute Ciprofloxacin-Induced Crystal Nephropathy with Granulomatous Interstitial Nephritis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Photosensitizing potential of ciprofloxacin at ambient level of UV radiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Involvement of Reactive Oxygen Species in the Action of Ciprofloxacin against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. brieflands.com [brieflands.com]

Methodological & Application

in vitro and in vivo experimental models for ciprofloxacin efficacy testing

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of standard in vitro and in vivo experimental models for evaluating the efficacy of ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic. The included protocols offer step-by-step guidance for the practical implementation of these methods.

Introduction

Ciprofloxacin is a fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] Its primary mechanism of action involves the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.[2][3] By targeting these enzymes, ciprofloxacin induces breaks in the bacterial DNA, leading to cell death.[3][4] Despite its effectiveness, the emergence of ciprofloxacin-resistant bacterial strains, primarily through mutations in the target enzyme genes (gyrA and parC) or overexpression of efflux pumps, necessitates robust and standardized efficacy testing.[1][5][6]

This document outlines key experimental models used to determine the antimicrobial activity of ciprofloxacin, providing a framework for preclinical assessment.

In Vitro Efficacy Testing Models

In vitro tests are fundamental for determining the baseline potency of ciprofloxacin against specific bacterial isolates. These methods are rapid, cost-effective, and essential for initial screening and resistance monitoring.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium under defined in vitro conditions.[7] It is a primary measure of antimicrobial susceptibility.

Quantitative Data Summary: Ciprofloxacin MIC Values

| Bacterial Species | Strain | Ciprofloxacin MIC (µg/mL) | Reference |

| Escherichia coli | Susceptible Strain | 0.032 | [8] |

| Escherichia coli | Low-Level Resistant | 0.06 - 1.0 | [9] |

| Escherichia coli | Clinical Isolates (Modal) | 0.016, 0.25, 32 | [10] |

| Neisseria gonorrhoeae | Susceptible (DG666) | 0.008 | [11] |

| Neisseria gonorrhoeae | Resistant (WHO M) | 2.0 | [11] |

| Staphylococcus aureus | ATCC Strains | 0.5 | [12] |

| Pseudomonas aeruginosa | Ciprofloxacin-Susceptible | <1.0 | [13] |

| Pseudomonas aeruginosa | Ciprofloxacin-Resistant | >1.0 | [13] |

| Salmonella typhimurium | Decreased Susceptibility | 1.0 | [14] |

Protocol: Broth Microdilution MIC Assay

-

Preparation of Ciprofloxacin Stock Solution: Prepare a stock solution of ciprofloxacin (e.g., 1600 µg/mL) in an appropriate solvent like 0.1 N HCl.[15]

-

Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the ciprofloxacin stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired concentrations.

-

Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.[7]

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the ciprofloxacin dilutions. Include a positive control well (bacteria without antibiotic) and a negative control well (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Reading the MIC: The MIC is determined as the lowest concentration of ciprofloxacin in which no visible bacterial growth (turbidity) is observed.[7]

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antibiotic required to kill 99.9% of the initial bacterial inoculum.[16][17] This assay distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.

Quantitative Data Summary: Ciprofloxacin MBC Values

| Bacterial Species | Strain | Ciprofloxacin MBC (µg/mL) | Reference |

| Staphylococcus aureus | ATCC Strains | 1.0 | [12] |

| Pseudomonas aeruginosa | PAO1 | ~16 | [18] |

Protocol: MBC Determination

-

Perform MIC Assay: First, determine the MIC as described above.

-

Subculturing: From the wells of the MIC plate that show no visible growth (i.e., at and above the MIC), take a small aliquot (e.g., 10 µL) and plate it onto an antibiotic-free agar medium (e.g., Luria-Bertani agar).[19]

-

Incubation: Incubate the agar plates at 37°C for 24 hours.

-

Determining MBC: The MBC is the lowest concentration of ciprofloxacin that results in a ≥99.9% reduction in CFU count compared to the initial inoculum count.[17][19]

Time-Kill Assay

Time-kill assays provide dynamic information about the rate of bactericidal activity of an antibiotic over time.

Protocol: Time-Kill Curve Analysis

-

Preparation: Prepare flasks containing CAMHB with ciprofloxacin at various concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC, 4x MIC) and a growth control flask without the antibiotic.[20][21]

-

Inoculation: Inoculate each flask with a standardized bacterial suspension to a final density of approximately 1 x 10^6 CFU/mL.[21]

-

Sampling and Plating: Incubate the flasks at 37°C with agitation. At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.

-

Viable Cell Count: Perform serial dilutions of the collected aliquots and plate them on antibiotic-free agar to determine the viable CFU/mL.

-

Data Analysis: Plot the log10 CFU/mL against time for each ciprofloxacin concentration. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[20]

In Vivo Efficacy Testing Models

In vivo models are crucial for evaluating the efficacy of ciprofloxacin within a complex biological system, taking into account pharmacokinetic and pharmacodynamic (PK/PD) parameters. Murine models are the most common for initial in vivo assessments.

Murine Thigh Infection Model

This is a standardized and widely used model for evaluating the efficacy of antimicrobials against localized deep-tissue infections.[22][23] It is particularly useful for studying PK/PD relationships.

Quantitative Data Summary: Murine Thigh Infection Model

| Bacterial Species | Mouse Model | Ciprofloxacin Dose | Outcome (log10 CFU/thigh) | Reference |

| S. aureus | Neutropenic | 10 mg/kg | Significant reduction vs. control | [24] |

| Gram-negatives | Neutropenic | Varies | Highly effective | [22] |

| P. aeruginosa | Neutropenic | Varies | Efficacy enhanced with azlocillin | [22] |

Protocol: Neutropenic Murine Thigh Infection Model

-

Induce Neutropenia: Render mice (e.g., BALB/c) neutropenic by administering cyclophosphamide intraperitoneally (e.g., 150 mg/kg on day -4 and 100 mg/kg on day -1 before infection).[23]

-

Infection: Prepare a bacterial suspension of the test organism (e.g., S. aureus) to a desired concentration. Anesthetize the mice and inject 0.1 mL of the bacterial inoculum directly into the thigh muscle.[24]

-

Treatment: At a specified time post-infection (e.g., 2-4 hours), administer ciprofloxacin via a relevant route (e.g., subcutaneously or orally) at various dosing regimens.[24]

-

Sample Collection: At the end of the treatment period (e.g., 24 hours post-infection), euthanize the mice and aseptically remove the infected thigh muscle.[24]

-

Bacterial Load Determination: Homogenize the thigh tissue in a sterile saline solution. Perform serial dilutions of the homogenate and plate on appropriate agar to determine the bacterial load (CFU/gram of tissue).[23]

-

Analysis: Compare the bacterial loads in the treated groups to the untreated control group to determine the efficacy of ciprofloxacin.

Murine Urinary Tract Infection (UTI) Model

The ascending UTI model mimics human urinary tract infections and is essential for evaluating drugs intended for this indication, as ciprofloxacin is frequently used to treat UTIs.[8][9]

Quantitative Data Summary: Murine UTI Model

| Bacterial Species | Mouse Model | Ciprofloxacin Dose | Outcome | Reference |

| E. coli (Susceptible) | Ascending UTI | ≥10 mg/kg/day | Highly effective in clearing urine | [9] |

| E. coli (Low-level resistant) | Ascending UTI | Humanized dose | Could not clear urine or kidneys | [9] |

Protocol: Murine Ascending UTI Model

-

Animal Preparation: Anesthetize female mice.

-

Infection: Introduce a suspension of a uropathogenic bacterial strain (e.g., E. coli) into the bladder via a catheter inserted through the urethra. A typical inoculum is 50 µL of 10^8 - 10^9 CFU/mL.

-

Treatment: Begin ciprofloxacin treatment at a set time post-infection (e.g., 24 hours). Administer the drug via the desired route (e.g., subcutaneous) for a specified duration (e.g., 3 days).[8]

-

Sample Collection: At the end of the study, collect urine, bladder, and kidneys aseptically.

-

Bacterial Load Determination: Homogenize the bladder and kidney tissues. Perform serial dilutions of urine and tissue homogenates and plate on selective agar to quantify bacterial CFU per mL of urine or per gram of tissue.[8]

-

Analysis: Evaluate the reduction in bacterial counts in treated animals compared to controls.

Experimental Workflows and Biological Pathways

Visualizing experimental workflows and the underlying biological mechanisms provides a clearer understanding of the ciprofloxacin efficacy testing process and its mode of action.

Caption: General workflow for ciprofloxacin efficacy testing.

Caption: Ciprofloxacin's mechanism of action.

Caption: Key mechanisms of bacterial resistance to ciprofloxacin.

References

- 1. The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ciprofloxacin - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of Ciprofloxacin? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ciprofloxacin Pharmacokinetics/Pharmacodynamics against Susceptible and Low-Level Resistant Escherichia coli Isolates in an Experimental Ascending Urinary Tract Infection Model in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ciprofloxacin Pharmacokinetics/Pharmacodynamics against Susceptible and Low-Level Resistant Escherichia coli Isolates in an Experimental Ascending Urinary Tract Infection Model in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Time-kill curve analysis and pharmacodynamic modelling for in vitro evaluation of antimicrobials against Neisseria gonorrhoeae - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Enhancement of Antibiofilm Activity of Ciprofloxacin against Staphylococcus aureus by Administration of Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. frontiersin.org [frontiersin.org]

- 14. Novel In Vivo Assessment of Antimicrobial Efficacy of Ciprofloxacin Loaded Mesoporous Silica Nanoparticles against Salmonella typhimurium Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 15. actascientific.com [actascientific.com]

- 16. bmglabtech.com [bmglabtech.com]

- 17. microbe-investigations.com [microbe-investigations.com]

- 18. researchgate.net [researchgate.net]

- 19. 2.7. Determination of Minimal Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) [bio-protocol.org]

- 20. researchgate.net [researchgate.net]

- 21. Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Evaluation of ciprofloxacin alone and in combination with other antibiotics in a murine model of thigh muscle infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. criver.com [criver.com]

- 24. researchgate.net [researchgate.net]

Application Notes and Protocols for Ciprofloxacin-Loaded Drug Delivery Systems

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic widely used to treat various bacterial infections.[1][2][3] Its efficacy, however, can be limited by factors such as poor solubility and the development of bacterial resistance.[2][4][5][6] Encapsulating ciprofloxacin into advanced drug delivery systems, such as nanoparticles, liposomes, hydrogels, and microspheres, offers a promising strategy to overcome these challenges. These systems can enhance therapeutic outcomes by improving drug solubility, providing sustained and controlled release, increasing bioavailability, and enabling targeted delivery to infection sites.[2][5][6] This document provides detailed application notes and protocols for the development and characterization of various ciprofloxacin-loaded drug delivery systems.

Data Presentation: Comparative Summary of Ciprofloxacin-Loaded Drug Delivery Systems